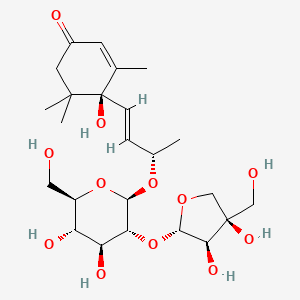
7-Z-Trifostigmanoside I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The isolation of 7-Z-Trifostigmanoside I from natural sources involves bioactivity-guided isolation techniques. This method includes the use of Western blotting and immunostaining assays to identify and isolate the active compound from sweet potato
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the current research. the compound is typically extracted from natural sources such as Polygala hongkongensis Hemsl using solvent extraction techniques.
化学反応の分析
Types of Reactions
7-Z-Trifostigmanoside I, being a monoterpenoid glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can potentially alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.
科学的研究の応用
7-Z-Trifostigmanoside I has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of monoterpenoid glycosides.
Biology: Investigated for its role in maintaining intestinal barrier function by promoting mucin production and protecting tight junctions through the activation of protein kinase C alpha and beta.
Medicine: Potential therapeutic applications in treating gastrointestinal disorders such as ulcerative colitis and irritable bowel syndrome.
Industry: Utilized in the development of functional foods and nutraceuticals due to its beneficial effects on gut health.
作用機序
The mechanism of action of 7-Z-Trifostigmanoside I involves the activation of protein kinase C alpha and beta, which leads to the phosphorylation of target proteins. This activation promotes mucin production and protects the function of tight junctions in intestinal epithelial cells . The compound’s molecular targets include mucin 2 and tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier .
類似化合物との比較
Similar Compounds
- Trifostigmanoside II
- Epimedin C
- 3′,7-Dihydroxy-4′-methoxyisoflavone-7-D-glucopyranoside
- Formononetin
Uniqueness
7-Z-Trifostigmanoside I is unique due to its specific glycosidic structure and its potent activity in promoting intestinal health. Unlike other similar compounds, it has been shown to specifically activate protein kinase C alpha and beta, leading to enhanced mucin production and protection of tight junctions .
特性
IUPAC Name |
(4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHPMUWXJPXFB-IJAFTANASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
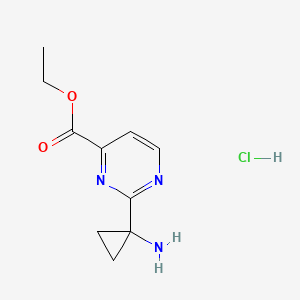
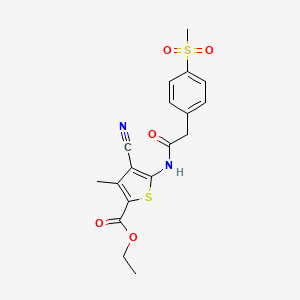
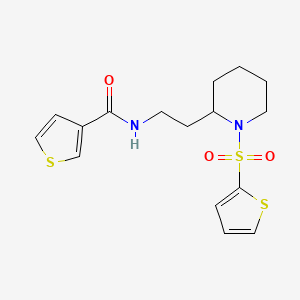
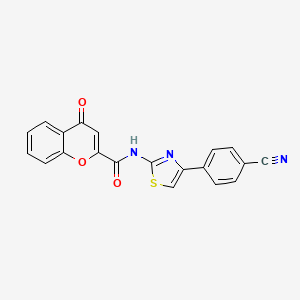
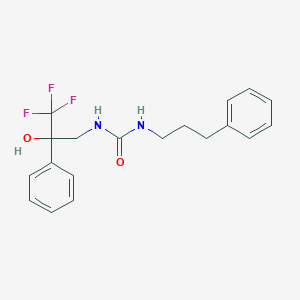
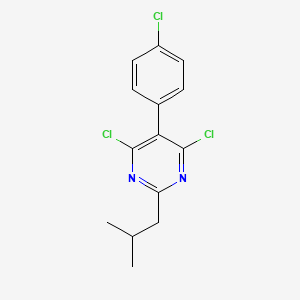
![3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
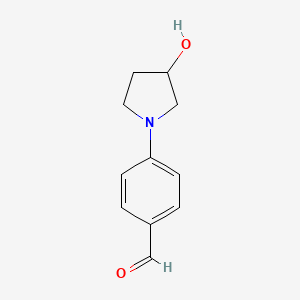
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
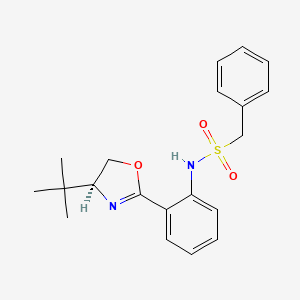
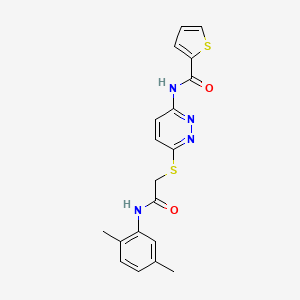
![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)
